Quetiapine D4 fumarate
CAS No.: 1185247-12-4
Cat. No.: VC0020300
Molecular Formula: C25H29N3O6S
Molecular Weight: 507.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185247-12-4 |
|---|---|
| Molecular Formula | C25H29N3O6S |
| Molecular Weight | 507.6 g/mol |
| IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-yl-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i9D2,10D2,11D2,12D2; |
| Standard InChI Key | VRHJBWUIWQOFLF-SMODUGIXSA-N |
| Isomeric SMILES | [2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3SC4=CC=CC=C42)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O |
| SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Properties
Molecular Structure and Composition
Quetiapine D4 fumarate presents with specific chemical properties that distinguish it from its non-deuterated counterpart. The molecular formula has been reported as C25H25D4N3O6S or alternatively as C21H21N3O2SD4·C4H4O4, highlighting the fumarate salt formation with the deuterated quetiapine molecule . The precise molecular weight ranges between 503.60 g/mol and 503.61 g/mol according to different sources .
Physical Characteristics
The compound exhibits distinctive physical properties including:
These physical properties inform proper handling and storage protocols for research applications, ensuring compound stability and integrity throughout experimental procedures.
Deuterium Labeling Mechanism
Principles of Deuterium Incorporation
Deuterium labeling represents a sophisticated technique in pharmaceutical research whereby hydrogen atoms in a molecule are replaced with deuterium (²H), a stable isotope of hydrogen containing one neutron and one proton. The strategic incorporation of deuterium atoms creates minimal structural alteration while providing a distinct mass signature detectable through specialized analytical instrumentation .
The presence of deuterium atoms in quetiapine D4 fumarate enables researchers to distinguish between the labeled compound and its non-labeled counterpart during analysis. This distinction proves particularly valuable in pharmacokinetic studies where tracing the metabolic pathway of the compound becomes essential for understanding its behavior within biological systems.
Significance in Research Applications
Deuterium labeling offers several advantages in pharmaceutical research:
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The mass difference between hydrogen and deuterium allows for precise differentiation using mass spectrometry techniques
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Deuterium-labeled compounds generally maintain similar pharmacological properties to their non-labeled counterparts
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The stable nature of deuterium prevents isotopic exchange under most experimental conditions
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The labeled compound can be co-administered with the non-labeled version to directly compare pharmacokinetic parameters
These properties make quetiapine D4 fumarate an invaluable tool for researchers investigating the pharmacokinetic profile of quetiapine in various biological contexts.
Relationship to Parent Compound
Quetiapine Pharmacology
Quetiapine, the parent compound, functions as a second-generation atypical antipsychotic medication. Initially approved by the FDA in 1997, it has established applications in treating schizophrenia, major depressive disorder, and bipolar disorder . Its mechanism of action involves antagonism at multiple neurotransmitter receptors, particularly dopamine D2 receptors .
The pharmacokinetic profile of quetiapine includes rapid absorption after oral administration, with peak plasma concentrations reached within 1.5 hours. The steady-state maximum concentration (Cmax) in Han Chinese patients with schizophrenia after a 300 mg oral dose of the extended-release formulation was approximately 467 ng/mL, with an area under the curve (AUC) at steady-state of 5094 ng·h/mL .
Comparative Properties
While quetiapine D4 fumarate maintains the fundamental pharmacological properties of quetiapine fumarate, the deuterium incorporation creates distinct analytical characteristics. The primary differences include:
| Property | Quetiapine Fumarate | Quetiapine D4 Fumarate |
|---|---|---|
| Molecular Weight | Approximately 499.58 g/mol | 503.60-503.61 g/mol |
| Mass Spectrometry Profile | Standard isotope pattern | Shifted isotope pattern due to deuterium |
| Research Application | Clinical treatment | Pharmacokinetic research tool |
| Metabolic Tracking | Challenging to differentiate from endogenous compounds | Easily distinguished through mass differences |
The strategic deuterium placement in quetiapine D4 fumarate allows researchers to track its metabolism more precisely while maintaining the fundamental pharmacological properties of the parent compound.
Metabolism and Pharmacokinetics
Metabolic Pathways
Understanding quetiapine's metabolism provides context for the application of its deuterated analog. The metabolism of quetiapine occurs primarily in the liver through sulfoxidation and oxidation pathways . Cytochrome P450 3A4 (CYP3A4) plays a significant role in metabolizing quetiapine to an inactive sulfoxide metabolite and participates in the metabolism of its active metabolite, N-desalkyl quetiapine .
Additionally, CYP2D6 regulates aspects of quetiapine metabolism, particularly in the formation of 7-hydroxy-N-desalkylquetiapine, a pharmacologically active metabolite . Individual variations in CYP2D6 metabolism may affect the concentrations of this active metabolite, potentially influencing treatment outcomes.
Application of Deuterium Labeling in Pharmacokinetic Studies
Quetiapine D4 fumarate serves as an invaluable tool in pharmacokinetic studies by enabling researchers to:
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Differentiate between administered quetiapine and endogenous compounds
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Track specific metabolic pathways with greater precision
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Measure absorption, distribution, metabolism, and excretion rates accurately
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Identify potential drug-drug interactions affecting quetiapine metabolism
The deuterium label allows researchers to employ mass spectrometry techniques to distinguish between labeled and unlabeled compounds, providing insight into the metabolic fate of quetiapine within biological systems.
Analytical Methods
Detection Techniques
Mass spectrometry represents the primary analytical technique for detecting and quantifying deuterium-labeled compounds like quetiapine D4 fumarate. The mass difference between hydrogen and deuterium (approximately 1 atomic mass unit per deuterium atom) creates a distinct mass spectral pattern that allows researchers to differentiate between labeled and unlabeled molecules .
In studies involving deuterium labeling, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) serve as the predominant analytical platforms. These techniques can detect minimal concentrations of deuterium-labeled compounds, even against complex biological backgrounds.
Applications in Research Protocols
The analytical detection of quetiapine D4 fumarate enables various research applications, including:
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Simultaneous administration with non-labeled quetiapine to directly compare pharmacokinetics
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Long-term tracking of drug disposition within biological systems
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Precise measurement of metabolite formation rates
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Identification of previously unknown metabolic pathways
By comparing the concentration-time profiles of labeled and unlabeled compounds, researchers can derive detailed pharmacokinetic parameters with greater accuracy than traditional methods allow.
Research Applications
Pharmacokinetic Studies
Deuterium-labeled compounds like quetiapine D4 fumarate enable sophisticated pharmacokinetic studies through several mechanisms:
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Absorption Tracking: Researchers can precisely measure how quetiapine enters the bloodstream following administration
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Distribution Analysis: The labeled compound allows for tracking quetiapine's movement into various tissues and body compartments
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Metabolism Investigation: Deuterium labeling facilitates identification and quantification of metabolic pathways and rates
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Excretion Measurement: The elimination of quetiapine and its metabolites can be accurately monitored through detection of the deuterium label
These applications provide comprehensive insights into quetiapine's behavior within biological systems, informing both clinical practice and further pharmaceutical development.
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